molecular formula C26H19N3O3 B2449620 3-[3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoic acid CAS No. 748785-03-7

3-[3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoic acid

Cat. No.: B2449620
CAS No.: 748785-03-7
M. Wt: 421.456
InChI Key: FWOFTQXVMXECFM-UHFFFAOYSA-N
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Description

3-[3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoic acid is a complex organic compound that features an indole moiety, a cyanopropenoyl group, and a benzoic acid derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the cyanopropenoyl group can yield primary amines .

Scientific Research Applications

3-[3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, modulating their activity and leading to therapeutic effects. The cyanopropenoyl group may also play a role in its biological activity by interacting with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

3-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3/c27-15-20(25(30)28-22-10-6-9-19(14-22)26(31)32)13-21-17-29(16-18-7-2-1-3-8-18)24-12-5-4-11-23(21)24/h1-14,17H,16H2,(H,28,30)(H,31,32)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOFTQXVMXECFM-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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